Physical and chemical characteristics of 3-Amino-4-(2-hydroxyethoxy)benzonitrile
Physical and chemical characteristics of 3-Amino-4-(2-hydroxyethoxy)benzonitrile
The following technical whitepaper details the physicochemical profile, synthetic utility, and experimental characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile . This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a privileged scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs).
Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design
Executive Summary
3-Amino-4-(2-hydroxyethoxy)benzonitrile is a bifunctional aromatic intermediate critical to the synthesis of "Type I" and "Type II" kinase inhibitors. Structurally, it combines an electron-rich aniline moiety with a para-positioned alkoxy side chain and a meta-nitrile group. This specific substitution pattern is a direct precursor to 6-alkoxyquinazolin-4(3H)-ones and 7-alkoxyquinoline-3-carbonitriles , core scaffolds found in FDA-approved drugs such as Gefitinib , Erlotinib , and Bosutinib . The inclusion of the terminal hydroxyl group provides a versatile handle for further derivatization (e.g., mesylation followed by amination) to introduce solubilizing groups like morpholine or piperazine.
Molecular Identity & Structure[1][2][3][4]
-
IUPAC Name: 3-Amino-4-(2-hydroxyethoxy)benzonitrile
-
Common Synonyms: 4-(2-Hydroxyethoxy)-3-aminobenzonitrile; 2-(4-Cyano-2-aminophenoxy)ethanol.
-
Molecular Formula:
-
Molecular Weight: 178.19 g/mol
-
SMILES: NC1=C(OCCO)C=CC(=C1)C#N
Structural Analysis: The molecule features three distinct reactive centers:
-
Primary Amine (
): Nucleophilic center for cyclization (e.g., with formamidine or ethoxymethylene malononitrile). -
Nitrile (
): Electron-withdrawing group that activates the ring and can be hydrolyzed to an amide/acid or reduced to a benzylamine. -
Primary Alcohol (Tail): A distal nucleophile/electrophile handle for side-chain elaboration.
Physicochemical Characterization
Note: Experimental values for this specific intermediate are rare in public databases; values below are derived from structurally homologous 3-amino-4-alkoxybenzonitriles (e.g., 3-amino-4-methoxybenzonitrile).
| Property | Value / Estimate | Rationale |
| Physical State | Solid (Crystalline powder) | Typical for poly-functionalized anilines. |
| Appearance | Off-white to beige/tan | Oxidation of aniline amino group often imparts color. |
| Melting Point | 150 – 170 °C (Predicted) | Higher than 3-amino-4-methoxybenzonitrile (132-134°C) due to intermolecular H-bonding from the hydroxyl group. |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Soluble in polar organic solvents. |
| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic aromatic core dominates; pH-dependent solubility (soluble in dilute acid). |
| pKa (Aniline) | ~3.5 – 4.0 | Reduced basicity due to the electron-withdrawing nitrile group. |
| pKa (Alcohol) | ~16 | Typical primary aliphatic alcohol. |
| LogP | ~1.2 | Moderate lipophilicity; lowered by the hydroxy group compared to ethoxy analog. |
Synthetic Utility & Reactivity
This compound serves as a "linchpin" intermediate. The diagram below illustrates its conversion into the Quinazoline and Quinoline cores, which are ubiquitous in EGFR and Src/Abl kinase inhibitors.
Caption: Divergent synthetic pathways utilizing 3-Amino-4-(2-hydroxyethoxy)benzonitrile to access privileged kinase inhibitor scaffolds.
Experimental Protocols
A. Synthesis from 3-Nitro-4-hydroxybenzonitrile
This protocol ensures high regioselectivity and yield. Reaction Overview:
-
O-Alkylation: 3-Nitro-4-hydroxybenzonitrile + 2-Chloroethanol
3-Nitro-4-(2-hydroxyethoxy)benzonitrile. -
Nitro Reduction: 3-Nitro-4-(2-hydroxyethoxy)benzonitrile
Product.
Step 1: O-Alkylation
-
Dissolve 3-nitro-4-hydroxybenzonitrile (1.0 eq) in DMF (5 vol).
-
Add Potassium Carbonate (
, 2.0 eq) and stir at RT for 30 min. -
Add 2-Chloroethanol (1.5 eq) or Ethylene Carbonate (1.2 eq with catalytic KI).
-
Heat to 80–100 °C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water. Filter the precipitate (yellow solid). Wash with water.[1] Dry in vacuo.
Step 2: Nitro Reduction (Fe/NH4Cl Method)
-
Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux (
) for 2–4 hours with vigorous stirring. -
Workup: Filter hot through Celite to remove iron residues. Wash cake with hot ethanol.
-
Concentrate filtrate. If product precipitates, filter; otherwise, extract with Ethyl Acetate.[6][7]
-
Purification: Recrystallize from Ethanol/Water if necessary.
B. Analytical Method (HPLC)
Use this method to determine purity and monitor reaction progress.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile) |
| Retention Time | Product elutes earlier than nitro-precursor due to amino group polarity.[2][8] |
Spectroscopic Signature (Predicted)
-
NMR (DMSO-
, 400 MHz):- 6.8 – 7.1 ppm (m, 3H, Aromatic protons).
-
5.0 – 5.5 ppm (br s, 2H,
, exchangeable). -
4.8 ppm (t, 1H,
, exchangeable). -
4.0 ppm (t, 2H,
). -
3.7 ppm (q, 2H,
).
-
IR (ATR):
-
~3300–3400
(Primary Amine & Alcohol stretching). -
~2220
(Nitrile stretch, sharp).
-
-
MS (ESI+):
- .
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[5]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (darkening).
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid dust generation.
References
-
Quinazoline Synthesis: Chandregowda, V., et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride." Heterocycles 71.1 (2007): 39-48. Link
-
Gould-Jacob Reaction (Quinoline synthesis): Gould, R. G., & Jacobs, W. A. "The synthesis of certain substituted quinolines and 5,6-benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895. Link
-
Bosutinib Chemistry: Boschelli, D. H., et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry 41.22 (1998): 4365-4377. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. Accela Chembio Inc 3-amino-4-methylbenzonitrile | 100g | 60710-80-7 | MFCD04039781 | Fisher Scientific [fishersci.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]
- 8. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- [webbook.nist.gov]
